molecular formula C18H21IN2O3S B3547786 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-iodo-2-methylphenyl)acetamide

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-iodo-2-methylphenyl)acetamide

Cat. No.: B3547786
M. Wt: 472.3 g/mol
InChI Key: KUSKRBUGGGENGB-UHFFFAOYSA-N
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Description

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-iodo-2-methylphenyl)acetamide is a complex organic compound that may have applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure includes functional groups such as sulfonyl, iodo, and acetamide, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-iodo-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2O3S/c1-12-6-5-7-13(2)18(12)21(25(4,23)24)11-17(22)20-16-9-8-15(19)10-14(16)3/h5-10H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSKRBUGGGENGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC2=C(C=C(C=C2)I)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-iodo-2-methylphenyl)acetamide typically involves multiple steps, including:

    Formation of the sulfonyl aniline derivative: This step involves the reaction of 2,6-dimethylaniline with a sulfonyl chloride in the presence of a base such as triethylamine.

    Iodination of the phenyl ring:

    Coupling reaction: The final step involves coupling the sulfonyl aniline derivative with the iodinated phenyl acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Material Science: Its unique structure could be utilized in the development of novel materials with specific electronic or optical properties.

Biology

    Drug Development: The compound’s functional groups suggest potential as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Biochemical Research: It may be used as a probe to study biochemical pathways and interactions.

Medicine

    Diagnostics: Use in imaging or diagnostic assays due to its unique chemical properties.

Industry

    Chemical Manufacturing: Utilized as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-iodo-2-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-chloro-2-methylphenyl)acetamide: Similar structure but with a chlorine atom instead of iodine.

    2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-bromo-2-methylphenyl)acetamide: Similar structure but with a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-iodo-2-methylphenyl)acetamide may confer unique reactivity and binding properties compared to its chloro and bromo analogs. This could result in different biological activities or chemical behaviors, making it a compound of interest for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-iodo-2-methylphenyl)acetamide
Reactant of Route 2
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2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-iodo-2-methylphenyl)acetamide

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